4-Carboxy-1-hydroxybutylthiamine diphosphate
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Overview
Description
4-carboxy-1-hydroxybutylthiamine diphosphate is a thiamine phosphate and a 1,3-thiazolium cation.
Scientific Research Applications
Activation in Enzymes
4-Carboxy-1-hydroxybutylthiamine diphosphate, as a derivative of thiamine diphosphate, is involved in enzyme activation. Studies have shown that the protein component of enzymes can significantly accelerate the deprotonation of the C2 atom of thiamine diphosphate, a process crucial for enzyme reactions (Kern et al., 1997).
Tautomeric Forms in Enzymes
Research indicates the presence of various tautomeric forms of the 4′-aminopyrimidine ring in thiamine diphosphate enzymes. These forms are critical in the catalysis of enzymes like pyruvate decarboxylase and pyruvate dehydrogenase complex (Nemeria et al., 2007).
Density Functional Theory (DFT) Studies
DFT calculations have been performed to understand the structure and electronic properties of thiamine diphosphate, including this compound. These studies are crucial in understanding the coenzyme's role in enzymatic reactions (Friedemann et al., 2004).
Role in Thiamin Biosynthesis in Yeasts
Thiamin diphosphate, including its derivatives like this compound, plays a vital role in the biosynthesis of thiamin in yeasts, impacting carbohydrate and amino acid metabolism (Kowalska & Kozik, 2008).
Insights from Cryocrystallography
Cryocrystallography studies provide insights into the reaction intermediates of ThDP enzymes, which are essential in understanding the mechanisms and pathways in which this compound might be involved (Wille et al., 2006).
Role in Metabolism of Ribulose Diphosphate
There is evidence for the participation of compounds like 2-carboxy-4-ketopentitol diphosphate in the enzymatic carboxylation of ribulose diphosphate, which could suggest a similar role for this compound (Siegel & Lane, 1973).
Functions in Plants
Thiamine diphosphate, including its derivatives, has various functions in plants beyond serving as a cofactor. It's involved in responses to stress and plays a role in thiamine metabolism in plants (Goyer, 2010).
Understanding Reaction Mechanisms
Studies on enzymes such as glyoxylate carboligase, which lacks the canonical active site glutamate of thiamine-dependent enzymes, provide new insights into the reaction mechanisms of ThDP enzymes. This might extend to understanding how this compound functions in these processes (Kaplun et al., 2008).
Properties
Molecular Formula |
C17H27N4O9P2S+ |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
5-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-[2-[hydroxy(phosphonooxy)phosphoryl]ethyl]-4-methyl-1,3-thiazol-3-ium-2-yl]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C17H26N4O9P2S/c1-10-14(6-7-31(25,26)30-32(27,28)29)33-17(13(22)4-3-5-15(23)24)21(10)9-12-8-19-11(2)20-16(12)18/h8,13,22H,3-7,9H2,1-2H3,(H5-,18,19,20,23,24,25,26,27,28,29)/p+1 |
InChI Key |
RMJMACNCPLOAAZ-UHFFFAOYSA-O |
SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CCCC(=O)O)O)CCP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CCCC(=O)O)O)CCP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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